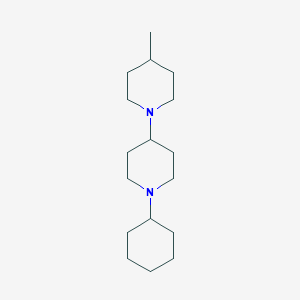![molecular formula C19H28N2O2 B247481 (2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE](/img/structure/B247481.png)
(2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxybenzoyl group and a methylcyclohexyl group attached to the piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a diastereoselective intramolecular hydroamination reaction.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced through an acylation reaction using 2-methoxybenzoic acid and a suitable acylating agent.
Attachment of the Methylcyclohexyl Group: The methylcyclohexyl group can be attached through a nucleophilic substitution reaction using 4-methylcyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The exact mechanism of action of (2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding and modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methoxybenzoyl)piperazine: Lacks the methylcyclohexyl group.
4-(4-Methylcyclohexyl)piperazine: Lacks the methoxybenzoyl group.
1-Benzoyl-4-(4-methylcyclohexyl)piperazine: Lacks the methoxy group on the benzoyl ring.
Uniqueness
(2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is unique due to the presence of both the methoxybenzoyl and methylcyclohexyl groups, which may contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H28N2O2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(2-methoxyphenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-7-9-16(10-8-15)20-11-13-21(14-12-20)19(22)17-5-3-4-6-18(17)23-2/h3-6,15-16H,7-14H2,1-2H3 |
Clé InChI |
VNSPAGDXDAWZBG-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
SMILES canonique |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


METHANONE](/img/structure/B247402.png)
![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247407.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)


![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)
![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)
